molecular formula C28H28FN3O3S B2482120 6-Ethoxy-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline CAS No. 866848-50-2

6-Ethoxy-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline

Cat. No. B2482120
CAS RN: 866848-50-2
M. Wt: 505.61
InChI Key: LIFIIOLWTYGLNY-UHFFFAOYSA-N
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Description

6-Ethoxy-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline is a compound of interest within the chemical and pharmaceutical research communities due to its unique structure and potential biological activities. Its relevance in various studies indicates its importance in the synthesis of novel compounds with potential antibacterial and antifungal properties.

Synthesis Analysis

The synthesis of compounds related to 6-Ethoxy-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline involves multiple steps, including reactions with norfloxacin, thionyl chloride, and respective alcohols to yield esters. Further reactions with nicotinoyl chloride lead to the formation of the title compounds. These processes are essential for establishing the backbone of such quinoline derivatives, which are then analyzed for their potential biological activities (Sharma & Jain, 2008).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively analyzed through crystallography and spectral studies. These analyses provide insights into the spatial arrangement of the molecules, which is crucial for understanding their chemical behavior and interaction with biological targets. The crystal structure analysis, including Hirshfeld surface analysis, plays a significant role in determining the compound's potential interactions and stability (Ullah & Stoeckli-Evans, 2021).

Chemical Reactions and Properties

Chemical reactions involving 6-Ethoxy-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline derivatives include substitution reactions, defluorination under specific conditions, and interactions with various reagents leading to diverse chemical entities. These reactions are pivotal for modifying the compound to enhance its biological activity or to understand its mechanism of action (Mella, Fasani, & Albini, 2001).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and stability, are crucial for their practical application in pharmaceutical formulations. Studies on related quinoline derivatives highlight the significance of these properties in determining the compound's suitability for further development and use (Patel & Patel, 2010).

Chemical Properties Analysis

Chemical properties, such as reactivity with biological molecules, pH stability, and interaction with metal ions, are essential for understanding the compound's behavior in biological systems. These properties guide the development of compounds with optimized activity and minimal toxicity. The chemical properties analysis is fundamental in the early stages of drug development to predict the compound's pharmacokinetic and pharmacodynamic profiles (Patel & Patel, 2010).

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Fluoroquinolone derivatives have been synthesized and evaluated for their antimicrobial and antibacterial activities. Studies have shown that modifications to the quinoline structure, such as the introduction of a piperazine moiety and specific substituents, can significantly influence their efficacy against a range of bacterial strains. For instance, novel quinolone derivatives with variations at the 7-position have demonstrated potent in vitro antibacterial activity, emphasizing the importance of structural modifications in enhancing antimicrobial potency (Patel & Patel, 2010; Sheu et al., 1998).

Receptor Binding and Fluorescence Studies

Compounds structurally related to fluoroquinolones have also been investigated for their binding affinity to various receptors, such as the human 5-HT1A receptor. These studies often involve modifications to the quinoline core and the incorporation of specific functional groups to explore their interactions with biological targets. Such research has contributed to the development of fluorescent ligands for receptor visualization, providing valuable tools for understanding receptor distribution and function (Lacivita et al., 2009).

Photophysical Properties

The photophysical properties of fluoroquinolone derivatives, including their photoreactivity and fluorescence, have been a subject of research, contributing to a better understanding of their behavior under light exposure. These properties are particularly relevant for the development of photoactive materials and the study of photoinduced reactions, which can have implications for the design of novel therapeutic agents and imaging tools (Cuquerella et al., 2004).

properties

IUPAC Name

6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3S/c1-3-35-23-10-13-26-25(18-23)28(27(19-30-26)36(33,34)24-11-4-20(2)5-12-24)32-16-14-31(15-17-32)22-8-6-21(29)7-9-22/h4-13,18-19H,3,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFIIOLWTYGLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline

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